Pam3CSK4 TFA

TLR1/2 agonism Innate immunity Species-specific pharmacology

Select Pam3CSK4 TFA for definitive human TLR2/1 activation. Unlike Pam2CSK4 or FSL-1 (TLR2/6-biased), this triacylated lipopeptide selectively targets the TLR2/1 heterodimer, enabling accurate NF-κB reporter assays, cytokine profiling, and receptor dimerization studies. The TFA salt form provides solubility advantages over the free base, critical for aqueous assay reproducibility. Mandatory for human in vitro studies; note species-specific potency reversal in equine/murine models. For vaccine adjuvant applications, co-formulate with squalene-based emulsions; for neutrophil priming assays, ensure serum (CD14/LBP) supplementation. Not interchangeable with other TLR2 agonists—verify your heterodimer target before ordering.

Molecular Formula C81H156N10O13S
Molecular Weight 1510.2 g/mol
CAS No. 112208-00-1
Cat. No. B1678361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePam3CSK4 TFA
CAS112208-00-1
SynonymsN-palmitoyl-5,6-dipalmitoylcysteinyl-seryl-lysine(4)
N-palmitoyl-S-(2,3-bis(palmitoyloxy)propyl)cysteinyl-seryl-lysyl-lysyl-lysyl-lysine
P3C-SK4
P3CSK4
Pam(3)-Cys-Ser-(Lys)(4)
Pam(3)-Cys-Ser-(Lys)4
Pam(3)-Cys-Ser-Lys(4)
Pam3Cys
Pam3Cys-Ser-(Lys)4
tripalmitoyl-cysteinyl-seryl-lysine(4)
Molecular FormulaC81H156N10O13S
Molecular Weight1510.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O
InChIInChI=1S/C81H156N10O13S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102)/t66?,67-,68-,69-,70-,71-,72-/m0/s1
InChIKeyOEDPHAKKZGDBEV-GFPBKZJXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pam3CSK4 TFA Procurement Guide: TLR1/2 Agonist for Immunological and Adjuvant Research


Pam3CSK4 TFA (CAS 112208-01-2, free base 112208-00-1) is a synthetic triacylated lipopeptide that functions as a selective agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer [1]. It mimics the acylated amino terminus of bacterial lipoproteins and activates the NF-κB signaling pathway [1]. The compound is widely employed as a positive control for TLR2-dependent innate immune activation, as an immunological adjuvant in vaccine development, and as a molecular probe for studying TLR2/1 heterodimerization [2].

Why Pam3CSK4 TFA Cannot Be Replaced with Pam2CSK4 or FSL-1: Heterodimer Specificity and Species Divergence


TLR2 agonists are not functionally interchangeable. Pam3CSK4 TFA selectively activates the TLR2/1 heterodimer, whereas the diacylated analog Pam2CSK4 and the lipopeptide FSL-1 primarily activate TLR2/6 [1]. These two signaling axes trigger distinct downstream cascades, including differential protein kinase C isoform activation and divergent cytokine profiles [2]. Furthermore, species-specific variations in TLR2/1 ligand recognition mean that potency and efficacy data obtained in murine or equine systems cannot be extrapolated to human applications without experimental validation [3]. The TFA salt form also confers solubility advantages over the free base, which directly impacts experimental reproducibility in aqueous assay systems [4].

Quantitative Differentiation Evidence for Pam3CSK4 TFA: Head-to-Head and Cross-Study Data


Pam3CSK4 vs. Pam2CSK4: Differential Potency at Human TLR2/1 Heterodimer

Pam3CSK4 TFA exhibits significantly greater potency and efficacy than Pam2CSK4 at the human TLR2/1 heterodimer [1]. While Pam2CSK4 predominantly signals through TLR2/6, Pam3CSK4 is the preferred ligand for TLR2/1 in human systems, making it the appropriate choice for studies focused on this specific innate immune axis [1]. Notably, this relative potency relationship reverses in equine TLR2/1, underscoring the species-specific nature of TLR2/1 recognition [1].

TLR1/2 agonism Innate immunity Species-specific pharmacology

Species-Dependent Selectivity Reversal: Human vs. Equine TLR2/1 Potency Ranking

A direct head-to-head comparison revealed a species-dependent reversal in agonist potency at TLR2/1. In human TLR2/1, Pam3CSK4 demonstrated greater potency and efficacy than Pam2CSK4 [1]. However, in equine TLR2/1, Pam3CSK4 was less potent than Pam2CSK4, with both ligands exhibiting similar maximal efficacies [1]. This species divergence highlights that TLR2/1 ligand recognition is not conserved across mammals.

TLR2/1 species divergence Comparative immunology Translational research

TFA Salt Form vs. Free Base: Solubility Advantage for Aqueous Assay Systems

The trifluoroacetate (TFA) salt form of Pam3CSK4 (CAS 112208-01-2) confers superior aqueous solubility compared to the free base (CAS 112208-00-1), while retaining identical biological activity . The TFA salt demonstrates water solubility with ultrasonic assistance, whereas the free base is less soluble in aqueous media [1]. This solubility differential can significantly impact experimental reproducibility in cell culture and in vivo dosing protocols.

Salt form selection Aqueous solubility Experimental reproducibility

In Vivo Adjuvant Efficacy: Scenario-Dependent Activity in Vaccine Formulations

Pam3CSK4 TFA demonstrates context-dependent adjuvant activity in vivo. When used alone, Pam3CSK4 had no effect on systemic antibody titers against influenza recombinant hemagglutinin antigen in mice [1]. However, when co-formulated with a squalene-based emulsion, Pam3CSK4 significantly increased polysaccharide-specific antibody responses in both immunocompetent and PBMC-humanized mice, conferring protection against lethal pneumococcal infection [2]. In contrast, a dual TLR2-7 agonist that showed potent in vitro activity failed to enhance polysaccharide-specific IgG responses in vivo [2].

Vaccine adjuvant Polysaccharide vaccines In vivo immunogenicity

Serum Protein Dependence: CD14 and LBP Requirement for Neutrophil Priming

Pam3CSK4 TFA requires serum accessory proteins for full biological activity on human leukocytes. Neutrophil priming for enhanced respiratory burst was inhibited by anti-CD14 antibodies and anti-LPS binding protein (LBP) antibodies [1]. Notably, recombinant LBP alone could not replicate the effects of whole serum, indicating that additional serum factors beyond LBP are necessary for Pam3CSK4-mediated neutrophil activation [1]. This serum dependence is not observed with all TLR agonists and represents a unique experimental consideration.

Neutrophil priming Serum dependence LBP/CD14

Procurement-Matched Application Scenarios for Pam3CSK4 TFA


Positive Control for Human TLR2/1-Specific Signaling in Cell-Based Assays

Pam3CSK4 TFA serves as the definitive positive control for studies examining human TLR2/1 heterodimer activation. As demonstrated by head-to-head comparisons, Pam3CSK4 exhibits greater potency and efficacy than Pam2CSK4 at human TLR2/1, making it the appropriate reference compound for NF-κB reporter assays, cytokine profiling, and receptor dimerization studies [1]. Researchers using HEK-Blue hTLR2 cells or primary human immune cells should select Pam3CSK4 TFA rather than Pam2CSK4 or FSL-1 to ensure TLR2/1-specific activation.

Cross-Species Translational Research Requiring Species-Matched TLR2/1 Agonist Potency Verification

Studies involving both human and non-human model systems (e.g., equine, murine) require careful selection of TLR2/1 agonists. The species-dependent reversal in Pam3CSK4 vs. Pam2CSK4 potency means that Pam3CSK4 TFA is optimal for human TLR2/1 activation but not for equine systems where Pam2CSK4 is more potent [1]. Procurement decisions should be guided by the specific species context of the experimental model; investigators should not assume cross-species conservation of agonist potency.

Vaccine Adjuvant Development Requiring Co-Formulation with Emulsion-Based Delivery Systems

Pam3CSK4 TFA is suitable for use as a vaccine adjuvant only when co-formulated with appropriate delivery vehicles such as squalene-based emulsions. Standalone Pam3CSK4 fails to enhance systemic antibody responses, but when combined with emulsion, it significantly boosts polysaccharide-specific IgG in both immunocompetent and humanized mouse models [1] [2]. Procurement for adjuvant studies should be accompanied by appropriate formulation reagents and in vivo model planning.

Neutrophil Priming Studies Requiring Serum-Supplemented Experimental Conditions

Pam3CSK4 TFA is the appropriate choice for studies examining neutrophil priming and respiratory burst activation, provided that serum is included in the experimental medium. The compound requires both CD14 and LBP for activity, and recombinant LBP alone is insufficient [1]. Investigators planning to use Pam3CSK4 TFA in leukocyte activation assays must procure appropriate serum supplements and account for this accessory protein dependence in their experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pam3CSK4 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.